![molecular formula C13H16FNO4 B6646683 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646683.png)
3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid, also known as FMMDP, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). FMMDP has been found to exhibit potent anti-inflammatory and analgesic activities in preclinical studies.
Wirkmechanismus
The mechanism of action of 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and COX-2. 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid may also act on other targets involved in the inflammatory response, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Biochemical and Physiological Effects:
3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid has been shown to reduce inflammation and pain in preclinical studies. It has also been found to have a good safety profile, with no significant toxicity observed in animal studies. However, further studies are needed to fully characterize the biochemical and physiological effects of 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid has several advantages for lab experiments, such as its potent anti-inflammatory and analgesic activities and its good safety profile. However, 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid is a relatively new compound, and its synthesis may be challenging for some researchers. In addition, further studies are needed to determine the optimal dosing and administration regimens for 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid. One potential area of research is the development of 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of the molecular targets and mechanisms of action of 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid. Finally, further studies are needed to determine the safety and efficacy of 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid in clinical trials.
Synthesemethoden
The synthesis of 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid involves the reaction of 4-fluoro-3-methoxybenzoyl chloride with 2,2-dimethyl-3-aminopropanoic acid in the presence of a base. The reaction proceeds via an amide bond formation and yields 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid as a white solid with a melting point of 140-142°C.
Wissenschaftliche Forschungsanwendungen
3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. In preclinical studies, 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the expression of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins. 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid has also been shown to alleviate pain in animal models of acute and chronic pain.
Eigenschaften
IUPAC Name |
3-[(4-fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,12(17)18)7-15-11(16)8-4-5-9(14)10(6-8)19-3/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQKRZWOFHOQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=C(C=C1)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.